(2S)-(4,4'-Diisobutylphenyl)pyrrolidine methanol sulfate
CAS No.:
Cat. No.: VC16487118
Molecular Formula: C25H37NO5S
Molecular Weight: 463.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H37NO5S |
|---|---|
| Molecular Weight | 463.6 g/mol |
| IUPAC Name | bis(4-tert-butylphenyl)-pyrrolidin-2-ylmethanol;sulfuric acid |
| Standard InChI | InChI=1S/C25H35NO.H2O4S/c1-23(2,3)18-9-13-20(14-10-18)25(27,22-8-7-17-26-22)21-15-11-19(12-16-21)24(4,5)6;1-5(2,3)4/h9-16,22,26-27H,7-8,17H2,1-6H3;(H2,1,2,3,4) |
| Standard InChI Key | NKXIHTCNPSWHRC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C(C2CCCN2)(C3=CC=C(C=C3)C(C)(C)C)O.OS(=O)(=O)O |
Introduction
(2S)-(4,4'-Diisobutylphenyl)pyrrolidine methanol sulfate is a complex organic compound belonging to the pyrrolidine derivatives class. Pyrrolidines are five-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This specific compound features a diisobutylphenyl group attached to the pyrrolidine ring, along with a methanol sulfate moiety, which influences its solubility and reactivity.
Synthesis and Preparation
The synthesis of (2S)-(4,4'-Diisobutylphenyl)pyrrolidine methanol sulfate involves several key steps, typically starting with pyrrolidine derivatives and specific functional groups. The process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques like chromatography are often employed for purification.
Mechanism of Action and Potential Applications
Pyrrolidine derivatives are known to exhibit various pharmacological effects, including analgesic and anti-inflammatory activities. The mechanism of action for (2S)-(4,4'-Diisobutylphenyl)pyrrolidine methanol sulfate may involve interaction with biological targets such as enzymes or receptors due to its structural features. This compound has potential applications in drug development, particularly in modulating neurotransmitter systems or enzyme activities.
Research Findings and Future Directions
Research on (2S)-(4,4'-Diisobutylphenyl)pyrrolidine methanol sulfate is ongoing, focusing on its pharmacological properties and mechanisms of action. The compound's unique structure makes it a candidate for further investigation in medicinal chemistry, especially in the development of new therapeutic agents .
Suppliers and Availability
(2S)-(4,4'-Diisobutylphenyl)pyrrolidine methanol sulfate is available from several suppliers, including those listed on platforms like Guidechem and Echemi . These suppliers provide the compound for research purposes, facilitating its use in various scientific studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume